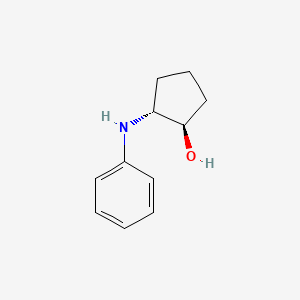

(1R,2R)-2-(phenylamino)cyclopentan-1-ol

Description

(1R,2R)-2-(Phenylamino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a phenylamino substituent at the 2-position of the cyclopentane ring. Its stereochemistry (1R,2R) confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Key structural attributes include:

- A cyclopentanol backbone with hydroxyl and phenylamino groups in a trans-diaxial configuration.

- Potential for hydrogen bonding via the hydroxyl and amino groups, influencing solubility and receptor interactions.

Propriétés

IUPAC Name |

(1R,2R)-2-anilinocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-8-4-7-10(11)12-9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOQWGKNOBRXBB-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(1R,2R)-2-(phenylamino)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentanol structure with a phenylamino group, contributing to its unique pharmacological properties. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in biochemical pathways, while the amino group can form critical interactions with enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it may act on specific enzyme targets, leading to inhibition of their activity, which could be beneficial in treating diseases linked to those enzymes.

2. Ligand Activity

The compound has been explored as a ligand in various biological assays. Its ability to bind selectively to certain receptors suggests potential applications in drug development, particularly in targeting specific signaling pathways.

Table 1: Summary of Biological Activities and Findings

Pharmacological Implications

The implications of the biological activities of this compound are significant for drug development:

- Therapeutic Potential : The compound's enzyme inhibitory properties may lead to new treatments for conditions such as cancer or metabolic disorders.

- Drug Design : Its structural features make it a valuable scaffold for designing new pharmacological agents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenylamino Derivatives

a. Chlorophenyl Substitution: (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

- Molecular Formula: C₁₁H₁₄ClNO (vs. C₁₁H₁₅NO for the parent compound).

- Key Differences :

b. Benzylamino Derivative: (1R,2R)-2-(Benzylamino)cyclopentan-1-ol

- Molecular Formula: C₁₂H₁₇NO.

- Structural Variation : Replacement of phenyl with benzyl (CH₂-C₆H₅) introduces a methylene spacer.

- Higher molecular weight (191.27 g/mol) and altered solubility profile.

Cyclohexane and Complex Ring Systems

a. 3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione Hydrochloride

- Molecular Formula : C₁₈H₁₇F₆N₃O₂·HCl (MW: 457.79 g/mol).

- Comparison: Incorporation of a cyclohexylamino group and trifluoromethyl-substituted phenyl ring drastically increases steric bulk and electron-withdrawing character. The cyclobutenedione core introduces conjugated carbonyl groups, enabling π-π stacking interactions absent in the parent compound.

Piperazine and Triazole Derivatives

a. rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol

- Molecular Formula : C₉H₁₈N₂O.

- Key Features: Piperazine substitution replaces phenylamino, introducing a basic nitrogen-rich moiety.

b. rac-(1R,2R,4S)-2-(Aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol

- Molecular Formula : C₁₀H₁₉N₅O (MW: 225.30 g/mol).

- Comparison: Triazole and aminomethyl groups add hydrogen-bonding and metal-coordination capabilities. Broader pharmacological relevance (e.g., kinase inhibition) compared to the simpler phenylamino derivative.

Stereoisomeric Variants

a. (1S,2R)-2-(Methylamino)cyclopentan-1-ol

- Molecular Formula: C₆H₁₃NO (MW: 115.18 g/mol).

- Methylamino substituent decreases steric hindrance vs. phenylamino.

b. (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol

- Structural Note: The (1R,2S) diastereomer demonstrates how minor stereochemical changes can shift physicochemical properties (e.g., melting point, solubility).

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (1R,2R)-2-(Phenylamino)cyclopentan-1-ol | C₁₁H₁₅NO | 177.25 | Phenylamino, hydroxyl | Chiral, moderate lipophilicity |

| (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol | C₁₁H₁₄ClNO | 211.69 | 2-Cl-phenylamino | Increased lipophilicity, halogen bond |

| 3-[(1R,2R)-2-Aminocyclohexylamino]-...dione HCl | C₁₈H₁₇F₆N₃O₂·HCl | 457.79 | Trifluoromethyl, cyclohexyl | High steric bulk, electron-deficient |

| rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol | C₉H₁₈N₂O | 170.25 | Piperazine | Enhanced solubility, basicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.